molecular formula C12H19NO5 B14916439 Methyl 2-(((2-hydroxy-3-methoxypropyl)(methyl)amino)methyl)furan-3-carboxylate

Methyl 2-(((2-hydroxy-3-methoxypropyl)(methyl)amino)methyl)furan-3-carboxylate

Katalognummer: B14916439
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: GDDOSRJEUSRBHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(((2-hydroxy-3-methoxypropyl)(methyl)amino)methyl)furan-3-carboxylate is a synthetic organic compound with the molecular formula C12H19NO5. This compound is characterized by the presence of a furan ring substituted with a carboxylate group and a complex side chain containing hydroxyl, methoxy, and amino functionalities. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((2-hydroxy-3-methoxypropyl)(methyl)amino)methyl)furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.

    Attachment of the Side Chain: The side chain containing hydroxyl, methoxy, and amino groups is attached through nucleophilic substitution reactions, often using reagents like methylamine and methoxypropanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(((2-hydroxy-3-methoxypropyl)(methyl)amino)methyl)furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylate group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(((2-hydroxy-3-methoxypropyl)(methyl)amino)methyl)furan-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-(((2-hydroxy-3-methoxypropyl)(methyl)amino)methyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-aminothiophene-3-carboxylate: Similar in structure but contains a thiophene ring instead of a furan ring.

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Contains a methyl-substituted thiophene ring.

Uniqueness

Methyl 2-(((2-hydroxy-3-methoxypropyl)(methyl)amino)methyl)furan-3-carboxylate is unique due to its specific combination of functional groups and the presence of a furan ring

Eigenschaften

Molekularformel

C12H19NO5

Molekulargewicht

257.28 g/mol

IUPAC-Name

methyl 2-[[(2-hydroxy-3-methoxypropyl)-methylamino]methyl]furan-3-carboxylate

InChI

InChI=1S/C12H19NO5/c1-13(6-9(14)8-16-2)7-11-10(4-5-18-11)12(15)17-3/h4-5,9,14H,6-8H2,1-3H3

InChI-Schlüssel

GDDOSRJEUSRBHE-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=C(C=CO1)C(=O)OC)CC(COC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.